
1-Phenyl-1-butanol
Overview
Description
1-Phenyl-1-butanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Phenyl-1-butanol is an organic compound that belongs to the alcohol family Alcohols generally interact with a variety of molecular targets, including enzymes and cell membranes .
Mode of Action
It is known that alcohols can interact with their targets through hydrogen bonding, due to the presence of the hydroxyl (-oh) group . This interaction can lead to changes in the target’s structure and function.
Biochemical Pathways
This compound is an intermediate in the synthesis of (E)-1-Phenyl-1-butene, a compound used to study olefin oxidation by cytochrome P-450 . It is also involved in the reduction of phenyl alkanones in the presence of a ketoreductase enzyme
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols in general can cause changes in cell membrane fluidity and permeability, potentially leading to cellular damage . They can also inhibit or activate certain enzymes, affecting various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. The pH of the environment can influence its ionization state, potentially affecting its interaction with targets . More research is needed to understand the specific environmental influences on this compound.
Biochemical Analysis
Biochemical Properties
It is known that 1-Phenyl-1-butanol is an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450 .
Molecular Mechanism
It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may have binding interactions with biomolecules involved in olefin oxidation, such as cytochrome P-450
Metabolic Pathways
It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450
Biological Activity
1-Phenyl-1-butanol (C10H14O) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biocatalysis. This article delves into its synthesis, biological effects, and applications, supported by relevant data tables and research findings.
This compound is characterized by its molecular formula and a molecular weight of 150.22 g/mol. Its structure features a phenyl group attached to a butanol chain, which contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as a therapeutic agent and its role in enzymatic reactions:
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress in cells. This activity is crucial for its potential use in pharmaceuticals aimed at combating oxidative damage.
2. Enzymatic Reactions
The compound has been investigated for its role in biocatalytic processes. It can serve as a substrate or product in enzymatic reactions, particularly in hydroxylation processes facilitated by various enzymes. For example, studies have shown that specific enzymes can convert this compound into other biologically relevant compounds with high stereoselectivity .
Case Study 1: Hydroxylation Reactions
A study demonstrated the selective hydroxylation of this compound using engineered enzymes. The results highlighted the compound's versatility as a substrate for producing enantiomerically pure alcohols:
Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|---|
AbrUPO | (R)-1-phenylethanol | 60 | 99 |
PaDa-I | (S)-1-phenyl-1-propanol | 44 | >99 |
This table illustrates the compound's transformation into valuable chiral alcohols, showcasing its importance in synthetic organic chemistry .
Case Study 2: Bioreduction Processes
Another significant study focused on the bioreduction of 4-phenyl-2-butanone to produce (S)-1-phenyl-1-butanol using a biocatalyst. This process not only demonstrated the compound's utility in synthesizing drug precursors but also emphasized the efficiency of biocatalytic approaches in organic synthesis .
Research Findings
Recent research has expanded on the biological implications of this compound:
- Toxicity and Safety : According to PubChem, this compound has been assessed for safety and toxicity, indicating low toxicity levels under controlled conditions .
- Synthetic Pathways : Various synthetic routes have been explored for producing this compound, including hydroboration methods that yield high purity and yield rates .
Scientific Research Applications
Synthetic Chemistry
1-Phenyl-1-butanol is primarily used as a substrate in various chemical reactions, particularly in the synthesis of chiral compounds. Its hydroxyl group allows it to participate in reactions such as:
- Transesterification: It can be used in the transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzymes, which are crucial for producing biodiesel and other esters .
- Reduction Reactions: The compound serves as a substrate for the reduction of phenyl alkanones using ketoreductase enzymes, facilitating the synthesis of alcohols from ketones .
Biocatalysis
Recent studies have highlighted the use of this compound in biocatalytic processes. For instance:
- Yeast-Mediated Synthesis: Research demonstrated that Saccharomyces cerevisiae can mediate the enantioselective synthesis of chiral R-(+)- and S-(−)-1-phenyl-1-butanol from prochiral phenyl n-propyl ketone. The enantioselectivity was significantly influenced by factors such as pH and the presence of zinc ions .
Case Study 1: Enantioselective Synthesis
In a study published in Chemical Engineering, researchers explored the enantioselective reduction of phenyl n-propyl ketone using yeast cultures. The findings indicated that varying the hexane-to-water volume ratio and adjusting pH could manipulate the enantiomeric excess towards either R-(+)- or S-(−)-1-phenyl-1-butanol, achieving excesses up to >99% under optimal conditions .
Case Study 2: Biocatalytic Hydroxylation
A recent paper reported on the use of unspecific peroxygenases (UPOs) from Aspergillus brasiliensis for the hydroxylation of substituted benzenes, including this compound. The study noted that UPOs exhibited high substrate tolerance and could catalyze hydroxylation reactions effectively, providing a pathway for producing valuable phenolic compounds .
Applications in Pharmaceuticals
The compound's structural characteristics make it useful in pharmaceutical applications. It has been employed as a chiral building block in drug synthesis, particularly for compounds requiring specific stereochemistry. The ability to generate enantiomerically pure forms is crucial for developing effective pharmaceuticals with minimal side effects.
Summary Table of Applications
Application Area | Description |
---|---|
Synthetic Chemistry | Substrate for transesterification and reduction reactions |
Biocatalysis | Enantioselective synthesis using yeast and enzyme catalysis |
Pharmaceutical Research | Chiral building block for drug synthesis |
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for characterizing 1-Phenyl-1-butanol?
To confirm the structure of this compound, employ NMR spectroscopy (¹H and ¹³C) to identify the secondary alcohol (-OH) and phenyl group protons, IR spectroscopy to detect the O-H stretch (~3350 cm⁻¹), and mass spectrometry (MS) to observe the molecular ion peak at m/z 150.22 (C₁₀H₁₄O). Cross-validate with canonical SMILES (CCC(CC₁=CC=CC=C₁)O) and InChIKey (LYUPJHVGLFETDG-UHFFFAOYSA-N) from PubChem .
Q. How can this compound be distinguished from structural isomers like 2-Phenyl-2-butanol?
Key distinctions arise from NMR chemical shifts :
- The hydroxyl group in this compound (secondary alcohol) appears downfield compared to tertiary alcohols.
- The phenyl group's proximity to the alcohol in 2-Phenyl-2-butanol causes distinct splitting patterns in aromatic proton signals. Reactivity differences in oxidation (e.g., with Jones reagent) can also differentiate secondary vs. tertiary alcohols .
Q. What are the primary natural sources of this compound, and how is it isolated?
this compound is identified in essential oils, such as Cuminum cyminum (cumin), using gas chromatography-mass spectrometry (GC-MS) . Isolation involves steam distillation followed by fractionation and spectral verification against reference libraries .
Q. What are the key physicochemical differences between this compound and benzyl alcohol?
- Solubility : this compound (logP ~2.1) is more hydrophobic than benzyl alcohol (logP ~1.1) due to its longer alkyl chain.
- Reactivity : Benzyl alcohol (primary alcohol) oxidizes to benzaldehyde, while this compound (secondary alcohol) forms a ketone.
- Boiling Point : Higher in this compound (~210°C) due to increased molecular weight .
Advanced Research Questions
Q. What thermodynamic considerations are critical when studying enzyme-catalyzed reactions involving this compound?
For transesterification reactions (e.g., with butyl acetate), determine the equilibrium constant (K = 0.111 at 298.15 K) via chromatographic methods (HPLC or GC). Monitor temperature effects on ΔG and optimize enzyme activity (e.g., lipases) in non-polar solvents like n-hexane .
Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?
Enantiomers like (S)-1-Phenyl-1-butanol exhibit distinct chiral recognition in catalytic systems. Use chiral HPLC or NMR with chiral shift reagents to resolve enantiomers. Stereoselective oxidation with catalysts like Sharpless epoxidation can yield enantiomerically pure ketones .
Q. What strategies mitigate data contradictions in studies on this compound’s biological activity?
Address discrepancies by:
- Standardizing assay conditions (pH, solvent purity).
- Validating results across multiple analytical techniques (e.g., LC-MS vs. enzymatic assays).
- Applying statistical rigor (e.g., ANOVA) to differentiate biological noise from true effects .
Q. How do reaction conditions influence the equilibrium between this compound and its esters in acid-catalyzed reactions?
Acid concentration and solvent polarity significantly impact equilibrium. For example, in Fischer esterification , higher H₂SO₄ concentrations shift equilibrium toward ester formation. Use Le Chatelier’s principle to optimize yields by removing water (azeotropic distillation) .
Q. What synthetic routes enable the introduction of amino groups into this compound derivatives?
- Mitsunobu Reaction : Convert the alcohol to an amine using DEAD/TPP and phthalimide.
- Reductive Amination : React ketone derivatives (from oxidation) with NH₃/NaBH₄. Validate products via ²⁹Si NMR (for silylated intermediates) and X-ray crystallography .
Q. How does the phenyl group’s position in butanol isomers affect their chromatographic behavior?
Compare this compound with 4-Phenyl-1-butanol:
Properties
IUPAC Name |
1-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316124 | |
Record name | 1-Phenyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-14-2 | |
Record name | 1-Phenyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylbutanol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 614-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYLBUTANOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E05182617 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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